molecular formula C16H13F3N4S B12147799 4-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine

4-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12147799
M. Wt: 350.4 g/mol
InChI Key: LFBJVJVYOQFYBP-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives fused with pyridine and substituted with a benzylthio group containing a trifluoromethyl (-CF₃) moiety.

Properties

Molecular Formula

C16H13F3N4S

Molecular Weight

350.4 g/mol

IUPAC Name

4-[4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C16H13F3N4S/c1-23-14(12-5-7-20-8-6-12)21-22-15(23)24-10-11-3-2-4-13(9-11)16(17,18)19/h2-9H,10H2,1H3

InChI Key

LFBJVJVYOQFYBP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the pyridine ring, and the attachment of the trifluoromethylbenzylsulfanyl group. Common reagents used in these reactions include hydrazine, pyridine derivatives, and trifluoromethylbenzyl halides. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques like chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains and fungi:

  • Antibacterial Activity :
    • Studies have shown that this compound inhibits both Gram-positive and Gram-negative bacteria.
    • For instance, it has been effective against strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity :
    • The compound has shown efficacy against common fungal pathogens, including species of Candida.
    • In a study comparing its activity with fluconazole, several derivatives exhibited greater antifungal potency, particularly against Candida albicans with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .

Antimalarial Potential

The compound's structural features suggest it may serve as a lead for antimalarial drug development. Recent studies have focused on synthesizing derivatives that incorporate the triazole ring to enhance activity against Plasmodium falciparum, the causative agent of malaria:

  • A virtual screening approach identified several trifluoromethyl-substituted derivatives as promising candidates for new antimalarial agents .
  • In vitro evaluations have demonstrated significant antimalarial activity for certain synthesized compounds, indicating potential for further development .

Case Studies

  • Antifungal Efficacy :
    • A series of novel compounds based on the triazole framework were synthesized and tested for antifungal activity. Many derivatives showed enhanced efficacy compared to standard treatments like fluconazole .
  • Antimalarial Drug Discovery :
    • A study outlined the design and synthesis of new triazole derivatives targeting falcipain-2, a key enzyme in Plasmodium falciparum. Some compounds exhibited IC50 values as low as 2.24 µM, indicating potent antimalarial activity .

Summary of Findings

The compound 4-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine shows promising applications in medicinal chemistry due to its:

  • Antimicrobial Properties : Effective against various bacteria and fungi.
  • Antifungal Activity : Demonstrates superior efficacy against specific fungal strains.
  • Potential Antimalarial Activity : Serves as a lead for developing new antimalarial drugs.

Mechanism of Action

The mechanism of action of 4-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the benzyl group, triazole ring, and pyridine moiety. Below is a comparative analysis:

Compound Substituents Key Properties
4-(4-Methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine (Target) -CF₃ at benzyl position High lipophilicity; potential enhanced metabolic stability
4-[5-[(2-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine -F at benzyl position Moderate antibacterial activity; melting point: 96–98°C
3-(5-(4-Nitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine -NO₂ at benzyl position Significant analgesic activity (ED₅₀: 12 mg/kg in mice)
4-(5-((4-Fluorobenzyl)sulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine -F at benzyl position Similar to but with para-fluorine; data on bioactivity limited
3-(5-((2-Chloro-6-fluorobenzyl)sulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine -Cl and -F at benzyl position Antibacterial/antifungal applications; molecular weight: 449.3 g/mol

Physicochemical Properties

  • Melting Points: Fluorinated derivatives (e.g., ) typically exhibit lower melting points (96–103°C) compared to nitro- or chloro-substituted analogues (110–125°C), attributed to reduced crystallinity .

Stability and Reactivity

  • Metabolic Stability: The -CF₃ group resists oxidative metabolism, offering a pharmacokinetic advantage over -CH₃ or -NO₂ analogues .
  • Photostability: Fluorinated benzyl groups (e.g., ) may degrade under UV light, whereas -CF₃ derivatives show greater resilience .

Biological Activity

The compound 4-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine is a triazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

  • Molecular Formula : C19H19F3N4O2S2
  • Molecular Weight : 456.50 g/mol
  • CAS Number : [Not specified in the provided data]

The biological activity of this compound can be attributed to its structural features, particularly the triazole ring and the sulfanyl group. These components are known to interact with various biological targets, influencing pathways related to inflammation and microbial resistance.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that similar triazole compounds showed activity against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL . Although specific data for our compound is limited, it is reasonable to infer similar antimicrobial potential due to the structural similarities.

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. For instance, compounds structurally related to 4-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine have shown promising results in inhibiting cancer cell proliferation. In one study, related triazolethione derivatives exhibited cytotoxic effects against colon carcinoma HCT-116 cells with IC50 values as low as 6.2 µM .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis of triazole derivatives indicated that modifications in the substituents significantly affect their biological activity. For example:

CompoundStructureIC50 (µM)Activity
Compound ATriazole with methyl group6.2Colon cancer
Compound BTriazole with chloro group43.4Breast cancer

This table illustrates how variations in the chemical structure can lead to different levels of potency against various cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented extensively. Triazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins . Such mechanisms suggest that our compound may also possess anti-inflammatory properties, although specific studies on this compound are needed for confirmation.

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